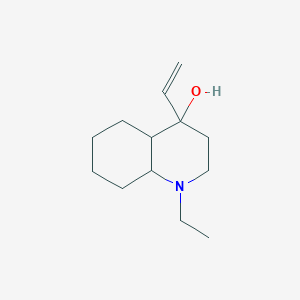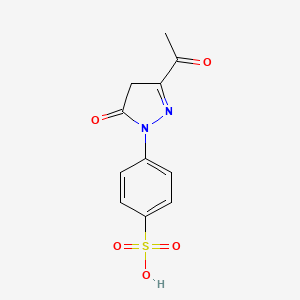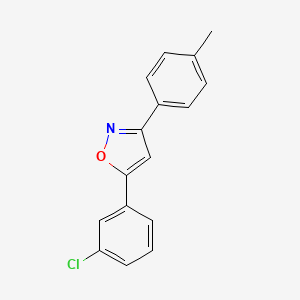
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and an oxadiazolone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 2,4-dichlorophenol with appropriate reagents to form the desired product. One common method includes the Ullmann condensation reaction between the potassium salt of 2,4-dichlorophenol and methyl 2-nitro-5-chlorobenzoic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and distillation to obtain the final product.
化学反应分析
Types of Reactions
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content.
科学研究应用
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
作用机制
The mechanism of action of 5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it inhibits the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that activates oxygen and causes lipid peroxidation, ultimately leading to cell damage and death .
相似化合物的比较
Similar Compounds
Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Similar in structure but with a nitro group instead of an oxadiazolone ring.
2,4-Dichlorophenyl 3-Methoxycarbonyl-4-nitrophenyl ether: Another related compound with different functional groups.
Uniqueness
5-((2,4-Dichlorophenoxy)methyl)-1,3,4-oxadiazol-2(3H)-one is unique due to its oxadiazolone ring, which imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
CAS 编号 |
75823-08-4 |
|---|---|
分子式 |
C9H6Cl2N2O3 |
分子量 |
261.06 g/mol |
IUPAC 名称 |
5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H6Cl2N2O3/c10-5-1-2-7(6(11)3-5)15-4-8-12-13-9(14)16-8/h1-3H,4H2,(H,13,14) |
InChI 键 |
MOUWLDLIYSZSOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)





![(5E,9Z)-3,10-dimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B12900260.png)

![4-Bromo-1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12900268.png)



